

# LEO 39652: A Technical Overview of Target Validation in Dermatology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LEO 39652 |           |
| Cat. No.:            | B8144546  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation of **LEO 39652**, a novel phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. The document synthesizes available preclinical and clinical data, detailing the mechanism of action, experimental methodologies, and key findings that ultimately led to the conclusion of insufficient target engagement in a clinical setting.

# Introduction: The "Dual-Soft" Drug Concept

**LEO 39652** was engineered as a "dual-soft" drug, a concept designed to maximize local therapeutic effect in the skin while minimizing systemic side effects.[1][2][3] This was achieved by incorporating ester functionalities into the molecule, rendering it susceptible to rapid inactivation by esterases present in the blood and liver.[1][2] The intended outcome was a drug that is stable and potent within the skin but is swiftly degraded into inactive metabolites upon entering the systemic circulation.[1][2][3] Preclinical studies supported this concept, indicating high exposure of **LEO 39652** in the skin.[1][2][3]

# Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade associated with atopic dermatitis. It catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a



second messenger that plays a crucial role in regulating the activity of immune cells.[1] By inhibiting PDE4, **LEO 39652** was designed to increase intracellular cAMP levels, thereby suppressing the release of pro-inflammatory cytokines and mediators involved in the pathophysiology of atopic dermatitis.[1]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of PDE4 inhibition by LEO 39652.

# Preclinical and Clinical Evaluation: A Summary of Findings

Despite promising preclinical data, clinical investigations of **LEO 39652** in adults with mild to moderate atopic dermatitis did not demonstrate the expected efficacy.[1][4] A key study comparing **LEO 39652** with another topical PDE4 inhibitor, LEO 29102, revealed critical differences in drug availability and target engagement within the skin.[1]

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from comparative studies between **LEO 39652** and LEO 29102.



| Compound                                                              | Dermal Interstitial Fluid (dISF) Concentration (nM) in Barrier Impaired Skin |
|-----------------------------------------------------------------------|------------------------------------------------------------------------------|
| LEO 39652                                                             | 33[1]                                                                        |
| LEO 29102                                                             | 2100[1]                                                                      |
| Table 1: Comparative Drug Concentration in  Dermal Interstitial Fluid |                                                                              |

| Compound                                                | Target Engagement (cAMP Levels) in Skin<br>Biopsies |
|---------------------------------------------------------|-----------------------------------------------------|
| LEO 39652                                               | No evidence of elevated cAMP levels[1][5]           |
| LEO 29102                                               | Elevated cAMP levels observed[1][5]                 |
| Table 2: Comparative Target Engagement in Skin Biopsies |                                                     |

# **Experimental Protocols**

Detailed methodologies for the key experiments that led to the validation (or lack thereof) of the **LEO 39652** target are outlined below.

## **Dermal Open Flow Microperfusion (dOFM)**

This technique was employed to measure the unbound drug concentration in the dermal interstitial fluid, providing a more accurate representation of the pharmacologically active drug at the target site compared to skin punch biopsies.[1]





Click to download full resolution via product page

**Figure 2:** Experimental workflow for Dermal Open Flow Microperfusion (dOFM).

- Procedure: Clinical formulations of LEO 39652 and LEO 29102 were applied to intact or barrier-disrupted fresh human skin explants.[1][5] A microdialysis probe was inserted into the dermis and perfused with a physiological solution. The resulting dialysate, containing unbound drug that has diffused across the probe's semi-permeable membrane, was collected.
- Analysis: The concentration of the drug in the dialysate was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### **cAMP Level Measurement in Skin Biopsies**

To assess target engagement, the levels of cAMP, the direct downstream product of PDE4 inhibition, were measured in skin biopsies.



- Procedure: Following the application of the topical formulations to human skin explants, skin punch biopsies were taken.
- Analysis: The biopsy samples were processed and analyzed to determine the intracellular concentrations of cAMP.[1][5] A significant increase in cAMP levels compared to a vehicle control would indicate successful target engagement by the PDE4 inhibitor.

## **Conclusion: Insufficient Target Availability**

The collective data from these studies strongly indicate that the lack of clinical efficacy of **LEO 39652** in atopic dermatitis is due to insufficient drug availability at the target site within the skin. [1][5] Despite its design for high skin stability, the unbound concentration of **LEO 39652** in the dermal interstitial fluid was minimal.[1] This low bioavailability directly resulted in a failure to engage the PDE4 target, as evidenced by the lack of an increase in cAMP levels.[1][5] The comparison with LEO 29102, which did show target engagement and higher dermal concentrations, further validates this conclusion.[1] This case underscores the critical importance of not only target potency but also adequate local drug exposure for the successful development of topical dermatological treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. LEO-39652 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



 To cite this document: BenchChem. [LEO 39652: A Technical Overview of Target Validation in Dermatology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#leo-39652-target-validation-in-dermatology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com